molecular formula C₁₃H₂₀O₃ B1147280 Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester CAS No. 20073-13-6

Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester

Cat. No. B1147280
CAS RN: 20073-13-6
M. Wt: 224.3
InChI Key:
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Description

Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester is a fragrance material reviewed for its toxicological and dermatological implications when used in fragrances. It belongs to the fragrance structural group of Ketones Cyclopentanones and Cyclopentenones, characterized by a cyclopentanone or cyclopentenone ring with a straight or branched chain alkane or alkene substituent (Scognamiglio et al., 2012).

Synthesis Analysis

Synthesis strategies vary, including the use of Claisen rearrangement and transesterification reactions for related compounds, showing the versatility and complexity of synthesizing such esters (Peng Chu-he, 2012).

Molecular Structure Analysis

The molecular structure of cyclopentaneacetic acid esters often involves cyclopentanone or cyclopentenone rings with alkane or alkene substituents. These structural elements significantly influence the fragrance and physical properties of these compounds.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including photochemical and thermal isomerizations, demonstrating their reactivity and the potential for generating diverse derivatives with different properties (Schaffner, 1976).

Physical Properties Analysis

The physical properties, including the boiling point, melting point, and solubility in various solvents, are crucial for understanding the applications and handling of these fragrance materials. While specific data for Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester might not be readily available, studies on similar compounds provide insights into their likely physical behavior.

Chemical Properties Analysis

The chemical properties, such as stability under different conditions and reactivity with other chemical agents, are essential for formulating fragrances and other applications. The ester linkage and cyclopentenone ring contribute to the unique reactivity patterns of these compounds.

For more information and a broader understanding of related compounds, the following references provide valuable insights:

Scientific Research Applications

  • Use as a Fragrance Ingredient : Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, a member of the fragrance structural group Ketones Cyclopentanones and Cyclopentenones, has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient (Scognamiglio, Jones, Letizia, & Api, 2012).

  • Thermal Alteration in Flaxseed Extract : This compound, identified as Methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, undergoes thermal alteration when derived from an incubation of linolenic acid with flaxseed extract (Vick, Zimmerman, & Weisleder, 1979).

  • Production in Fungal Cultures : Identified in the culture filtrate of the fungus Botryodiplodia theobromae, this compound is part of a group of cyclopentanoidal fatty acids isolated as jasmonic acid-like substances (Miersch, Schmidt, Sembdner, & Schreiber, 1989).

  • Role in Biotransformation and Cancer Research : Derivatives of jasmonic acid, including this compound, have been generated through biotransformation with the fungus Gibberella fujikuroi. These derivatives show potential anti-cancer activity, exhibiting selective cytotoxicity towards cancer cells (Carvajal et al., 2011).

  • Chemical Synthesis and Characterization : This compound has been synthesized and characterized in various studies, exploring its potential in different chemical reactions and transformations, such as annulation reactions and synthesis of cyclic fatty acid monomers (Kavrakova, 2005; Vatèla, Sebedio, & Quéré, 1988).

  • Promotion of Plant Senescence : Methyl 3-oxo-2-(2’-cis-pentenyl)-cyclopentane-1-acetate, a variant of this compound, has been identified as a promoter of senescence in oat leaf segments, influencing plant growth and development (Ueda & Kato, 1981).

Safety And Hazards

This compound may be harmful if swallowed and irritating to the eyes . It is recommended to avoid direct contact with skin and eyes. If contact occurs, rinse immediately with plenty of water and seek medical advice . It should be stored in a well-ventilated place, away from fire sources and flammable substances .

properties

IUPAC Name

methyl 2-(3-oxo-2-pent-2-enylcyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GEWDNTWNSAZUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501343890
Record name Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate
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Molecular Weight

224.30 g/mol
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Physical Description

Colorless liquid with a sharp odor; [Merck Index], Colourless oily liquid; Powerful floral-herbaceous, sweet aroma
Record name Methyl jasmonate
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Record name Methyl jasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

BP: 110 °C at 0.2 mm Hg
Record name Methyl Jasmonate
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Flash Point

> 113 degrees C (> 235 degrees F) - closed cup
Record name Methyl Jasmonate
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Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Methyl jasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023
Record name Methyl Jasmonate
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl jasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Mechanism of Action

Using the tomato pathotype of Alternaria alternata (Aa) and its AAL-toxin/tomato interaction as a model system, /the authors/ demonstrate a possible role for /jasmonic acid/ JA in susceptibility of plants against pathogens, which utilize host-specific toxins as virulence effectors. Disease development and in planta growth of the tomato pathotype of Aa were decreased in the def1 mutant, defective in biosynthesis of JA, compared with the wild-type (WT) cultivar. Exogenous methyl jasmonate (MeJA) application restored pathogen disease symptoms to the def1 mutant and led to increased disease in the WT. On the other hand, necrotic cell death was similarly induced by AAL-toxin both on def1 and WT, and MeJA application to the tomatoes did not affect the degree of cell death by the toxin. These results indicate that the JA-dependent signaling pathway is not involved in host basal defense responses against the tomato pathotype of Aa, but rather might affect pathogen acceptability via a toxin-independent manner. Data further suggest that JA has a promotional effect on susceptibility of tomato to toxigenic and necrotrophic pathogens, such that pathogens might utilize the JA signaling pathway for successful infection., ...WRKY plant-specific transcription factors, as one of the flagellin-inducible genes in /its non-host/ A. thaliana. Expression of WRKY41 is induced by inoculation with the incompatible pathogen P. syringae pv. tomato DC3000 (Pto) possessing AvrRpt2 and the non-host pathogens... Arabidopsis overexpressing WRKY41 showed enhanced resistance to the Pto wild-type but increased susceptibility to Erwinia carotovora EC1. WRKY41-overexpressing Arabidopsis constitutively expresses the PR5 gene, but suppresses the methyl jasmonate-induced PDF1.2 gene expression. These results demonstrate that WRKY41 may be a key regulator in the cross talk of salicylic acid and jasmonic acid pathways., Induction of cell death is an important component of plant defense against pathogens. There have been many reports on the role of phytohormones in pathogen-induced cell death, but jasmonic acid (JA) has not been implicated as a regulator of the response. Here, /investigators/ report the function of NbHB1, Nicotiana benthamiana homeobox1, in pathogen-induced cell death in connection with JA signaling. Involvement of NbHB1 in cell death was analyzed by gain- and loss-of-function studies using Agrobacterium-mediated transient overexpression and virus-induced gene silencing, respectively. Expression of NbHB1 following pathogen inoculations and various treatments was monitored by reverse transcription polymerase chain reaction. Transcript levels of NbHB1 were upregulated by infection with virulent and avirulent bacterial pathogens. Ectopic expression of NbHB1 accelerated cell death following treatment with darkness, methyl jasmonate, or pathogen inoculation. Conversely, when NbHB1 was silenced, pathogen-induced cell death was delayed. NbHB1-induced cell death was also delayed by silencing of NbCOI1, indicating a requirement for JA-mediated signaling. Overexpression of the domain-deleted proteins of NbHB1 revealed that the homeodomain, leucine zipper, and part of the variable N-terminal region were necessary for NbHB1 functionality. These results strongly suggest the role of NbHB1 in pathogen-induced plant cell death via the JA-mediated signaling pathway., In this study, /the authors/ employed high throughput Illumina sequencing to identify miRNAs from Taxus chinensis (T. chinensis) cells to investigate the effect of the taxoid elicitor methyl jasmonate (MJ) on miRNA expression. In a dataset of approximately 6.6 million sequences, a total of 58 miRNAs, belonging to 25 families were identified. A majority of them are conserved between angiosperms and gymnosperms. However, two miRNAs (miR1310 and miR1314) appear gymnosperm-specific, with miR1314 likely to exist as a cluster. MJ treatment significantly affected the expression of specific miRNAs; 14 miRNAs from 7 different families (miR156, miR168, miR169, miR172, miR396, miR480 and mir1310) were down regulated whereas 3 miRNAs from 2 families (miR164 and miR390) were up regulated., For more Mechanism of Action (Complete) data for Methyl Jasmonate (13 total), please visit the HSDB record page.
Record name Methyl Jasmonate
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Product Name

Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester

Color/Form

Colorless liquid

CAS RN

39924-52-2, 20073-13-6, 1211-29-6
Record name Methyl 3-oxo-2-(2-penten-1-yl)cyclopentaneacetate
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Record name Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel-
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Record name Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester
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Record name Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate
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Record name Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate
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Record name Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate
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Record name Methyl Jasmonate
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Citations

For This Compound
25
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
A toxicologic and dermatologic review of methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate when used as a fragrance ingredient is presented. Methyl 3-oxo-2-(pent-2-enyl)…
Number of citations: 1 www.sciencedirect.com
C Jun-mei, S Jun-yang, HE Jie, GU Xiu-rong… - Acta Horticulturae …, 2016 - ahs.ac.cn
Abstract: Headspace solid phase microextraction combined with gas chromatography–mass spectrometry (HS–SPME–GC–MS) was used to analyze the volatile components in the …
Number of citations: 4 ahs.ac.cn
LF Xia, LB Chen, L Cai, L Wang, L Han… - … China Journal of …, 2010 - cabdirect.org
The aroma components of Zijuan tea (Sun withering tea and evaporating green tea were made from the fresh leaves of Zijuan tea plants) and Daye tea (Sun withering tea and …
Number of citations: 7 www.cabdirect.org
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The cyclopentanone and cyclopentenone group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, calculated …
Number of citations: 59 www.sciencedirect.com
CL Costa, P Arruda, CE Benedetti - Plant Molecular Biology, 2000 - Springer
The regulation of genes in response to wounding is mediated in part by the octadecanoids 12-oxo-phytodienoic acid (OPDA), jasmonic acid (JA) and its methyl ester methyl jasmonate (…
Number of citations: 48 link.springer.com
E Sheibani, SE Duncan, DD Kuhn… - Food science & …, 2016 - Wiley Online Library
Panning is a processing step used in manufacturing of some varieties of oolong tea. There is limited information available on effects of panning on oolong tea flavors. The goal of this …
Number of citations: 59 onlinelibrary.wiley.com
B Zhang, X Li, F Wang, M Li, J Zhang, L Gu, L Zhang… - Plant and Soil, 2016 - Springer
Aims This study attempted to elucidate the underlying correlations among replant problems of Rehmannia glutinosa, the autotoxins and microbes within its root-zone soil. Methods …
Number of citations: 37 link.springer.com
Y Wang, L Yang, K Zhang, X Chen… - Journal of Biobased …, 2021 - ingentaconnect.com
Natural active compounds are an important key to the development and utilization of functional foods and medicine. In this study, the chemical diversity and varietal differences of wine …
Number of citations: 1 www.ingentaconnect.com
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
A toxicologic and dermatologic review of methyl jasmonate when used as a fragrance ingredient is presented. Methyl jasmonate is a member of the fragrance structural group Ketones …
Number of citations: 21 www.sciencedirect.com
S Sultana, HA Makeen, HA Alhazmi… - Notulae Botanicae …, 2023 - notulaebotanicae.ro
Artemisia arborescens is a medicinal and aromatic plant used in traditionally by the people of Saudi Arabia. This research attempts to evaluate the bioactive constituents of the plant …
Number of citations: 5 notulaebotanicae.ro

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